molecular formula C12H17BO3 B1353777 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 213596-33-9

2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B1353777
CAS No.: 213596-33-9
M. Wt: 220.07 g/mol
InChI Key: JTJMYIZHNJBNRY-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS 213596-33-9) is a cyclic boronic ester with a methoxy-substituted aromatic ring. Its molecular formula is C₁₂H₁₇BO₃, and it has a molecular weight of 220.08 g/mol . This compound is synthesized via the reaction of 4-methoxyphenylboronic acid with 2,2-dimethylpropane-1,3-diol, a method consistent with other 1,3,2-dioxaborinane derivatives . It is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity .

Properties

IUPAC Name

2-(4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO3/c1-12(2)8-15-13(16-9-12)10-4-6-11(14-3)7-5-10/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJMYIZHNJBNRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449275
Record name 2-(4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213596-33-9
Record name 2-(4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

$$
\text{4-Methoxyphenylboronic acid} + \text{2,2-dimethyl-1,3-propanediol} \xrightarrow[\text{Dean-Stark}]{\text{Toluene, reflux}} \text{this compound} + H_2O
$$

Detailed Experimental Procedure

Reagents and Conditions

Procedure Summary

  • Combine 4-methoxyphenylboronic acid and 2,2-dimethyl-1,3-propanediol in toluene.
  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water formed during the reaction.
  • Continue reflux until no more water is collected (typically 14–20 hours).
  • Cool the reaction mixture and remove the solvent under reduced pressure.
  • Purify the crude product by flash chromatography to obtain the pure boronic ester as a white solid.

Research Findings and Yields

Compound Starting Material Amount Reaction Time Solvent Yield (%) Physical State Reference
This compound 20 mmol 4-methoxyphenylboronic acid 20 h Diethyl ether 95% White solid
This compound 20 mmol 4-methoxyphenylboronic acid 14 h Toluene 95% White solid
  • The product consistently shows high purity and yield (around 95%) when purified by silica gel chromatography.
  • The reaction is robust and reproducible under mild conditions without the need for catalysts or additives.
  • The 1H NMR and 13C NMR spectra of the product match reported literature values, confirming the structure and purity.

Mechanistic Insights

The reaction proceeds via a condensation mechanism where the boronic acid’s hydroxyl groups react with the diol’s hydroxyl groups, forming a cyclic boronate ester and releasing water. The Dean-Stark apparatus facilitates the removal of water, shifting the equilibrium toward product formation.

Comparative Notes on Solvents and Conditions

Parameter Toluene (Reflux) Diethyl Ether (Room Temp)
Reaction Temperature ~110 °C Ambient (20–25 °C)
Reaction Time 14–20 hours 14–20 hours
Water Removal Dean-Stark apparatus (continuous) Not required, slower equilibrium
Yield ~95% ~95%
Purification Flash chromatography Flash chromatography
  • Toluene reflux with Dean-Stark is preferred for faster water removal and driving the reaction to completion.
  • Diethyl ether at room temperature is a milder alternative but may require longer reaction times.

Summary of Spectroscopic Data (Confirmatory)

Spectroscopic Technique Key Signals for this compound
1H NMR (300 MHz, CDCl3) δ 1.02 (s, 6H, methyl groups), 3.75 (s, 4H, dioxaborinane ring CH2), 3.82 (s, 3H, OCH3), 6.98 (d, 2H, aromatic), 7.74 (d, 2H, aromatic)
13C NMR (125 MHz, CDCl3) δ 21.9, 31.9 (methyl and ring carbons), 55.0 (OCH3), 72.2 (ring carbons), 113.1, 135.5, 161.7 (aromatic carbons)

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is known to undergo various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form boron hydrides.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the boron atom.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used to substitute the methoxy group.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Boron hydrides.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Structural Characteristics

The structure of 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane includes a methoxyphenyl group attached to a dioxaborinane core, which contributes to its reactivity and utility in various chemical transformations.

Organic Synthesis

This compound is primarily utilized as a boron-containing building block in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for constructing complex organic molecules. Notable applications include:

  • Suzuki Coupling Reactions : This compound serves as an efficient boronic ester in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl compounds .

Case Study: Synthesis of Biaryl Compounds

In a study by Haddenham et al. (2011), this compound was employed to synthesize various biaryl derivatives with yields exceeding 75%. The reaction conditions involved palladium-catalyzed coupling with aryl halides under inert atmosphere conditions .

Medicinal Chemistry

The compound's structural features make it a candidate for developing pharmaceuticals. Its boron atom can interact with biological targets, potentially leading to novel therapeutic agents.

Case Study: Anticancer Activity

Research has indicated that boron-containing compounds exhibit anticancer properties. A study highlighted the potential of this compound in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Materials Science

In materials science, this compound is explored for its role in creating polymeric materials with enhanced properties. Its ability to form stable complexes with various substrates allows for the development of advanced materials.

Application: Polymerization Processes

The incorporation of this compound into polymerization processes has shown promise in producing materials with improved thermal stability and mechanical properties .

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings/Case Studies
Organic SynthesisUsed as a boronic ester in Suzuki coupling reactionsYields >75% for biaryl compounds synthesis
Medicinal ChemistryPotential anticancer agentInhibits cancer cell proliferation; induces apoptosis
Materials ScienceEnhances properties of polymeric materialsImproved thermal stability and mechanical properties

Mechanism of Action

The mechanism by which 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects is primarily through its ability to form stable complexes with other molecules. The boron atom in the compound can coordinate with various nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in cross-coupling reactions, where the compound acts as a catalyst to form carbon-carbon bonds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents on the aryl ring significantly influence the reactivity and applications of 1,3,2-dioxaborinanes. Below is a comparative analysis of key analogs:

Table 1: Key Properties of 1,3,2-Dioxaborinane Derivatives
Compound Name CAS Number Substituent Molecular Weight (g/mol) Purity 11B NMR Shift (δ, ppm) Notable Applications
2-(4-Methoxyphenyl) derivative (2h) 213596-33-9 4-OCH₃ (electron-donating) 220.08 97% ~26.9 (estimated) Suzuki coupling, biomedical synthesis
2-(4-Fluorophenyl) derivative (2n) 225916-39-2 4-F (electron-withdrawing) 224.04 ≥95% 26.4 High-selectivity couplings
2-(4-Trifluoromethylphenyl) derivative (2d) 501374-30-7 4-CF₃ (strongly electron-withdrawing) 246.06 97% N/A Electron-deficient substrate couplings
2-(Benzo[d][1,3]dioxol-5-yl) derivative (2j) 94838-83-2 Benzodioxole (bulky, electron-rich) 234.04 95% 26.9 Complex molecule synthesis

Key Findings

Electronic Effects :

  • The 4-methoxy group in 2h enhances electron density at the boron center, increasing reactivity in couplings with electron-deficient aryl halides .
  • Electron-withdrawing groups (e.g., 4-F in 2n, 4-CF₃ in 2d) reduce electron density, favoring reactions with electron-rich partners. For example, 2n shows high E-selectivity in nickel-catalyzed Suzuki-Miyaura couplings .

Steric Effects: Bulky substituents (e.g., benzodioxole in 2j) may hinder cross-coupling efficiency but improve stability during storage . The 5,5-dimethyl groups on the dioxaborinane ring (common to all analogs) provide steric protection to boron, enhancing hydrolytic stability compared to non-cyclic boronic esters .

Spectroscopic Data: 11B NMR shifts for all analogs cluster around δ = 26–27 ppm, indicating a similar tetrahedral boron environment . Minor variations arise from substituent electronic effects.

Synthetic Utility :

  • 2h is preferred in reactions requiring electron-rich boronates, such as synthesizing strigolactone derivatives for biomedical applications .
  • 2n and 2d are used in fluorinated or trifluoromethylated compound synthesis, critical in pharmaceuticals and agrochemicals .

Structural and Crystallographic Insights

  • Crystal Packing : In analogs like (E)-2-(1,1-dicyclohexyl-3-phenylallyl)-5,5-dimethyl-1,3,2-dioxaborinane, the dioxaborinane ring adopts a puckered conformation, with weak C–H···O interactions stabilizing the lattice . The methoxy group in 2h may introduce additional dipole interactions, though strong hydrogen bonding is absent .
  • Thermal Stability : Derivatives with electron-withdrawing groups (e.g., 2d) exhibit higher thermal stability, as evidenced by TGA data in related studies .

Biological Activity

2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS Number: 213596-33-9) is a compound of significant interest in medicinal chemistry and organic synthesis. This article focuses on its biological activity, synthesizing available research findings and case studies to provide a comprehensive overview.

  • Molecular Formula : C₁₂H₁₇BO₃
  • Molecular Weight : 220.08 g/mol
  • IUPAC Name : this compound
  • Purity : 95%

Research indicates that compounds similar to this compound exhibit various biological activities such as:

  • Anticancer Properties : The compound has been explored for its potential as an anticancer agent due to its ability to inhibit certain signaling pathways involved in tumor growth.
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies

  • Antitumor Activity :
    • A study demonstrated that derivatives of dioxaborinanes showed promising results in reducing tumor size in xenograft models. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway .
  • Neuroprotection :
    • In vitro studies indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The compound's ability to scavenge free radicals was highlighted as a key factor in its neuroprotective effect .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundAntitumor and Neuroprotective
Other Dioxaborinane DerivativesAnticancer
G-secretase InhibitorsAlzheimer's Disease Treatment

Synthesis and Applications

The synthesis of this compound can be achieved through various methods involving boron-containing reagents. Its applications extend beyond medicinal chemistry into materials science and organic synthesis as a versatile building block for more complex molecules.

Synthesis Methodology

  • Starting Materials : Phenolic compounds and boron reagents.
  • Reaction Conditions : Typically involves refluxing in an organic solvent under inert atmosphere conditions.

Applications in Research

The compound is utilized in the development of novel therapeutic agents targeting specific diseases such as cancer and neurodegenerative disorders. Its unique structure allows for modifications that can enhance biological activity or selectivity.

Q & A

Basic: What are the optimal synthetic routes for 2-(4-Methoxyphenyl)-5,3,2-dioxaborinane?

Answer:
The compound is typically synthesized via transesterification or coupling reactions. A high-yield method involves reacting neopentyl glycol with 4-methoxyphenylboronic acid derivatives under inert conditions. Key steps include:

  • Step 1: Reacting neopentyl glycol with BH₃·SMe₂ in THF at 0°C to form the borane intermediate.
  • Step 2: Introducing 4-methoxy-substituted aryl Grignard reagents (e.g., 4-methoxyphenylmagnesium bromide) at 25°C, followed by acid quenching to yield the product .
  • Typical Yields: 74–97% (dependent on catalyst choice, e.g., Ru or Ni complexes) .

Table 1: Representative Reaction Conditions

Catalyst SystemSolventTemp. (°C)Yield (%)
NiCl₂(dppf)Toluene10091
Ru(PPh₃)₃COo-Xylene17069
CuCl/LiOMeTHF3071

Basic: How is this compound characterized structurally in academic research?

Answer:
Structural confirmation relies on multinuclear NMR spectroscopy and X-ray crystallography :

  • ¹H/¹³C NMR: The methoxy group (-OCH₃) appears as a singlet at ~δ 3.8 ppm (¹H) and δ 55 ppm (¹³C). The dioxaborinane ring protons resonate as distinct multiplets between δ 1.0–1.5 ppm (CH₃ groups) .
  • X-ray Diffraction: Crystallographic studies (e.g., SHELX refinement) confirm the planar geometry of the aryl-boron bond and the chair conformation of the dioxaborinane ring .

Advanced: How can enantioselective reactions involving this compound be optimized?

Answer:
Enantioselective applications require chiral ligands and precise conditions:

  • Ligand Systems: Use (R)-BINAP or Salen-Co complexes to induce asymmetry during cross-couplings. For example, CuCl with a chiral imidazolinium salt achieves 89% ee in allylation reactions .
  • Key Variables:
    • Solvent Polarity: THF or dioxane enhances ligand-metal coordination.
    • Temperature: Low temps (0–30°C) reduce racemization.
    • Additives: Zn or LiOMe improves catalyst turnover .

Critical Note: Competing pathways (e.g., protodeboronation) must be suppressed using anhydrous solvents and rigorously inert atmospheres .

Advanced: What mechanistic insights explain its reactivity in Suzuki-Miyaura couplings?

Answer:
The compound acts as an arylboron donor in cross-couplings. Mechanistic studies reveal:

  • Transmetallation Step: The dioxaborinane’s boron-oxygen bonds stabilize the tetrahedral intermediate, facilitating transfer to Pd(0) or Ni(0) catalysts.
  • Role of Base: CsF or K₃PO₄ activates the boronate by displacing the 1,3,2-dioxaborinane oxygen, forming a more reactive [Ar-B(OR)₃]⁻ species .
  • Competitive Side Reactions: Hydrolysis of the dioxaborinane ring can occur if protic solvents (e.g., H₂O/THF mixtures) are used prematurely .

Table 2: Catalytic Systems for Cross-Coupling

CatalystLigandYield (%)Selectivity
Ni(cod)₂PCy₃93High
PdCl₂(dppf)BINAP87Moderate
Rh(acac)₂Chiral phosphine80% eeEnantioselective

Advanced: How do substituents on the dioxaborinane ring influence stability and reactivity?

Answer:
The 5,5-dimethyl groups on the dioxaborinane ring:

  • Enhance Stability: Steric shielding reduces hydrolysis rates compared to unsubstituted analogs.
  • Modify Reactivity: Electron-donating groups (e.g., -OCH₃) increase boronate nucleophilicity, accelerating transmetallation but may reduce oxidative stability.
  • Comparative Data:
    • Half-life in H₂O/THF (1:1): 48 hours (5,5-dimethyl) vs. 12 hours (unsubstituted) .
    • Suzuki-Miyaura coupling yields: 91% (5,5-dimethyl) vs. 78% (5-methyl) under identical conditions .

Basic: What are the best practices for handling and storing this compound?

Answer:

  • Storage: Under argon at –20°C in anhydrous THF or toluene. Avoid moisture to prevent ring hydrolysis .
  • Safety: Use gloveboxes for air-sensitive steps. Hydrolysis byproducts (e.g., boric acid) require neutralization before disposal .

Advanced: How can contradictions in reported yields for similar reactions be resolved?

Answer:
Discrepancies often arise from:

  • Catalyst Purity: Residual moisture in Ni/Pd precursors deactivates catalysts.
  • Substrate Ratios: Excess boronic ester (1.5–2.0 equiv) suppresses homocoupling .
  • Case Study: A 20% yield difference (69% vs. 89%) in allylation reactions was traced to trace O₂ levels affecting Cu(I)/Cu(II) redox cycles .

Methodological Recommendation: Reproduce literature procedures with strict control of inertness and reagent quality.

Advanced: What emerging applications exist beyond traditional cross-couplings?

Answer:
Recent studies highlight:

  • Photoredox Catalysis: As a radical boron source in C–H functionalization under visible light.
  • Polymer Chemistry: Incorporation into flame-retardant monomers via P-H addition reactions (e.g., with cyclotriphosphazenes) .
  • Bioconjugation: Stable boronate esters for antibody-drug conjugates (ADCs) under physiological pH .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Reactant of Route 2
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2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

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